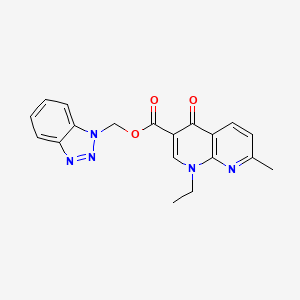![molecular formula C9H7Cl3N6 B15154722 4-[2-(2,4,6-Trichlorophenyl)hydrazinylidene]pyrazolidine-3,5-diimine](/img/structure/B15154722.png)
4-[2-(2,4,6-Trichlorophenyl)hydrazinylidene]pyrazolidine-3,5-diimine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-imino-4-[2-(2,4,6-trichlorophenyl)diazen-1-yl]-1,2-dihydropyrazol-3-amine is a complex organic compound with significant potential in various scientific fields. This compound features a pyrazole ring substituted with an imino group and a diazenyl group attached to a trichlorophenyl moiety. Its unique structure makes it a subject of interest for researchers in chemistry, biology, and medicine.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-imino-4-[2-(2,4,6-trichlorophenyl)diazen-1-yl]-1,2-dihydropyrazol-3-amine typically involves the following steps:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.
Introduction of the diazenyl group: This step involves the diazotization of an aromatic amine followed by coupling with the pyrazole derivative.
Addition of the imino group:
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes, optimizing reaction conditions such as temperature, pressure, and solvent choice to maximize yield and purity. Catalysts and automated systems may be employed to enhance efficiency and reproducibility.
Análisis De Reacciones Químicas
Types of Reactions
5-imino-4-[2-(2,4,6-trichlorophenyl)diazen-1-yl]-1,2-dihydropyrazol-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring and the pyrazole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro or hydroxyl derivatives, while reduction can produce amines or alcohols.
Aplicaciones Científicas De Investigación
5-imino-4-[2-(2,4,6-trichlorophenyl)diazen-1-yl]-1,2-dihydropyrazol-3-amine has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its pharmacological properties, including potential anti-inflammatory, antimicrobial, and anticancer activities.
Industry: Utilized in the development of dyes, pigments, and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of 5-imino-4-[2-(2,4,6-trichlorophenyl)diazen-1-yl]-1,2-dihydropyrazol-3-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparación Con Compuestos Similares
Similar Compounds
5-amino-2-(2,4,6-trichlorophenyl)-1,2-dihydropyrazol-3-one: Shares a similar core structure but lacks the imino and diazenyl groups.
2,4,6-trichlorophenyl derivatives: Compounds with similar aromatic substitution patterns but different functional groups.
Uniqueness
The presence of both the imino and diazenyl groups in 5-imino-4-[2-(2,4,6-trichlorophenyl)diazen-1-yl]-1,2-dihydropyrazol-3-amine imparts unique chemical and biological properties, distinguishing it from other related compounds
Propiedades
Fórmula molecular |
C9H7Cl3N6 |
|---|---|
Peso molecular |
305.5 g/mol |
Nombre IUPAC |
4-[(2,4,6-trichlorophenyl)diazenyl]-1H-pyrazole-3,5-diamine |
InChI |
InChI=1S/C9H7Cl3N6/c10-3-1-4(11)6(5(12)2-3)15-16-7-8(13)17-18-9(7)14/h1-2H,(H5,13,14,17,18) |
Clave InChI |
FBSBGDJGCUSJGR-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C=C(C(=C1Cl)N=NC2=C(NN=C2N)N)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5-({2-[(4-Fluorobenzyl)oxy]-3-methoxybenzyl}amino)-2-(morpholin-4-yl)benzoic acid](/img/structure/B15154649.png)
![(4Z)-3-(4-methoxyphenyl)-4-[2-(quinolin-6-yl)hydrazinylidene]-1,2-oxazol-5(4H)-one](/img/structure/B15154660.png)
![4-[(1E)-3,3-diethyltriaz-1-en-1-yl]benzenesulfonamide](/img/structure/B15154664.png)
![2-{[4-methyl-5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B15154665.png)
![propyl 2-(morpholin-4-yl)-5-({[4-(2-oxo-2H-chromen-3-yl)phenyl]carbonyl}amino)benzoate](/img/structure/B15154668.png)
![N-(3-bromobenzyl)-2-{[6-methyl-3-(2-methylpropyl)-4-oxo-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B15154674.png)
![N-[5-(3,4-dimethoxyphenyl)-1,3,4-thiadiazol-2-yl]-5-methyl-3-phenyl-1,2-oxazole-4-carboxamide](/img/structure/B15154681.png)
![N-[1-(4-fluorophenyl)ethyl]-6-oxo-1,6-dihydropyridine-3-carboxamide](/img/structure/B15154684.png)
![Ethyl 2-{[(3-fluorophenyl)carbonyl]amino}-5-[(3-methoxyphenyl)carbamoyl]-4-methylthiophene-3-carboxylate](/img/structure/B15154694.png)
![7-cyclohexyl-3,12,12-trimethyl-13-oxa-16-thia-2,4,5,7-tetrazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),3,5,10(15)-tetraen-8-one](/img/structure/B15154696.png)
![N-(4-bromophenyl)-1-[(2-methoxyphenyl)methyl]piperidin-4-amine](/img/structure/B15154704.png)
![N-cyclohexyl-2-[5-(2-hydroxyethyl)-4-methyl-6-oxo-2-phenylpyrimidin-1(6H)-yl]-N-methylacetamide](/img/structure/B15154710.png)
![2-[(5-{[(4-chlorobenzyl)sulfanyl]methyl}-4-ethyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-[3-(methylsulfanyl)phenyl]acetamide](/img/structure/B15154714.png)
